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molecular formula C19H16N2O B8549693 n-(3-Aminophenyl)biphenyl-4-carboxamide

n-(3-Aminophenyl)biphenyl-4-carboxamide

Cat. No. B8549693
M. Wt: 288.3 g/mol
InChI Key: VPVIGKIYCQBPMU-UHFFFAOYSA-N
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Patent
US09073835B2

Procedure details

500 mg (1.81 mmol) of 4-chloro-N-(3-nitrophenyl)benzamide was dissolved in 50 mL of anhydrous ethanol. When dissolution was complete, 0.3 mL (3.62 mmol) of concentrated HCl and 1 g (5.43 mmol) of SnCl2 were added. The reaction mixture was then heated to 60° C. for 5 hours, monitoring the formation of the anticipated product by TLC using a petroleum ether/AcOEt (1/2, v/v) mixture as the eluent. When the reaction had finished, a saturated solution of NaHCO3 was added to the reaction medium. After elimination of the ethanol under vacuum, the reaction medium was extracted with ethyl acetate. After filtration, the organic phases were dried over Na2SO4. 440 mg of the compound with formula (VI-2) (yield 94%) was obtained in the form of a brown solid. This compound was then engaged in the subsequent synthesis steps with no supplemental purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)=[O:7])=[CH:4][CH:3]=1.Cl.Cl[Sn]Cl>C(O)C>[NH2:15][C:11]1[CH:10]=[C:9]([NH:8][C:6]([C:5]2[CH:18]=[CH:19][C:2]([C:2]3[CH:19]=[CH:18][CH:5]=[CH:4][CH:3]=3)=[CH:3][CH:4]=2)=[O:7])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
When dissolution

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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